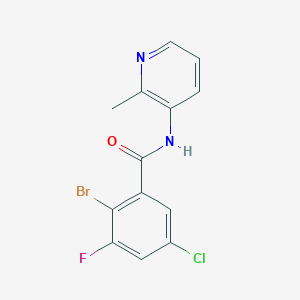![molecular formula C15H19FN4O B6627044 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B6627044.png)
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a valuable tool for researchers studying various biological processes. In
作用機序
The mechanism of action of 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol involves inhibition of specific enzymes and modulation of various cellular pathways. This compound has been shown to inhibit the activity of specific kinases, including PI3K, mTOR, and AKT, which are involved in various cellular processes. Additionally, this compound has been shown to modulate the activity of specific transcription factors, including NF-κB, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol are varied and depend on the specific biological process being studied. This compound has been shown to inhibit cancer cell proliferation by blocking specific signaling pathways involved in cell growth and survival. Additionally, this compound has been shown to modulate the immune response by inhibiting the activity of specific transcription factors involved in inflammation. The physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
The advantages of using 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol in lab experiments include its unique structure, which makes it a valuable tool for studying specific biological processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for researchers. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability, which can make it difficult to obtain for certain experiments.
将来の方向性
There are many future directions for research involving 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol. One potential area of research is the development of new compounds based on the structure of this compound, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential applications in various biological processes. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
合成法
The synthesis method for 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol involves several steps. First, 5-fluoropyridin-2-amine is reacted with 4-methylpiperidine to form 1-(5-fluoropyridin-2-yl)piperidin-4-amine. This intermediate is then reacted with 1H-pyrazol-5-ol to form 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
科学的研究の応用
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including inhibition of specific enzymes and modulation of various cellular pathways. Researchers have used this compound to study various biological processes, including cancer cell proliferation, inflammation, and neurodegeneration.
特性
IUPAC Name |
2-[5-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c16-13-1-2-15(17-11-13)19-7-4-12(5-8-19)14-3-6-18-20(14)9-10-21/h1-3,6,11-12,21H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQNXQBZPGSMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2CCO)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B6627023.png)
![2-[(5-fluoropyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6627025.png)
![3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B6627031.png)
![N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B6627038.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)

![2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide](/img/structure/B6627065.png)